

# 2-Bromopyridin-3-yl acetate molecular formula and weight

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## Compound of Interest

Compound Name: 2-Bromopyridin-3-yl acetate

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An In-Depth Technical Guide to **2-Bromopyridin-3-yl Acetate**: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **2-Bromopyridin-3-yl acetate**. It details the compound's fundamental properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry.

## Core Compound Properties

**2-Bromopyridin-3-yl acetate** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an acetate functional group, makes it a valuable precursor for creating complex molecules, particularly in the development of novel therapeutic agents.

Data Presentation: Key Chemical Identifiers and Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	216.03 g/mol	--INVALID-LINK--
CAS Number	92671-70-0	--INVALID-LINK--
IUPAC Name	(2-bromopyridin-3-yl) acetate	--INVALID-LINK--
Synonyms	2-Bromo-3-acetoxypyridine	--INVALID-LINK--

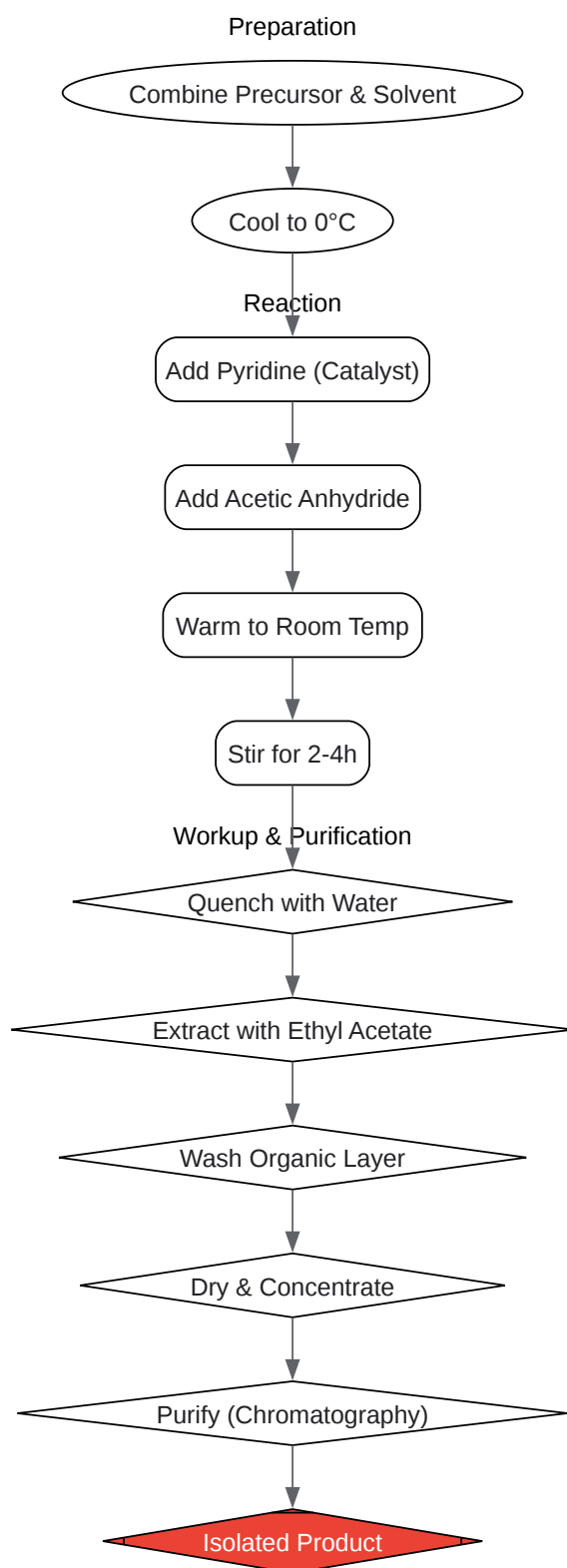
## Synthesis Protocol: From Precursor to Final Compound

The synthesis of **2-Bromopyridin-3-yl acetate** is most effectively achieved through the acetylation of its direct precursor, 2-Bromo-3-hydroxypyridine. This reaction is a standard esterification that is both high-yielding and straightforward to perform under typical laboratory conditions.

### Causality in Experimental Design

The choice of acetylation as the synthetic route is based on its efficiency and the commercial availability of the starting material, 2-Bromo-3-hydroxypyridine<sup>[1][2][3]</sup>. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the ease of removing the acetic acid byproduct during workup. A basic catalyst, such as pyridine or a tertiary amine, is employed to deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the reaction rate.

### Experimental Workflow Diagram



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Caption: Synthesis workflow for **2-Bromopyridin-3-yl acetate**.

## Step-by-Step Methodology

### Materials:

- 2-Bromo-3-hydroxypyridine (1.0 eq) [CAS: 6602-32-0][[4](#)]
- Acetic Anhydride (1.2 eq)
- Pyridine (2.0 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Protocol:

- Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-3-hydroxypyridine in anhydrous dichloromethane.
- Cooling: Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Catalyst Addition: Slowly add pyridine to the stirred solution.
- Reagent Addition: Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below  $5^\circ\text{C}$ .
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer twice with dichloromethane.

- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to obtain pure **2-Bromopyridin-3-yl acetate**.

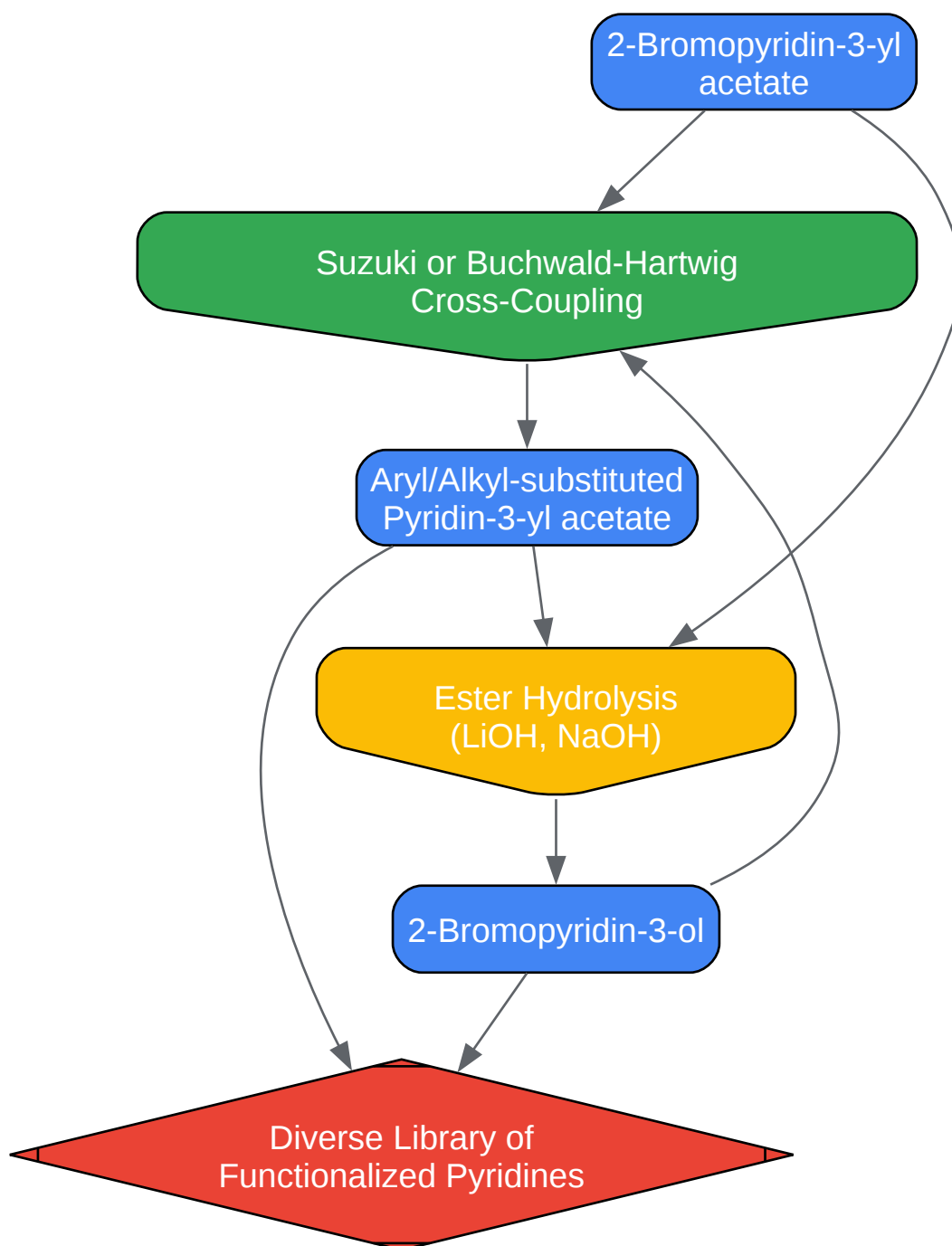
## Applications in Drug Discovery & Medicinal Chemistry

The strategic value of **2-Bromopyridin-3-yl acetate** lies in its utility as a bifunctional building block. The pyridine scaffold is a common motif in a wide range of pharmacologically active molecules[5][6]. The bromine atom provides a reactive handle for cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a hydroxyl group for further functionalization.

### Role as a Cross-Coupling Partner

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions[7]. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

### Logical Pathway for Derivatization



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Caption: Derivatization pathways for **2-Bromopyridin-3-yl acetate**.

This dual reactivity enables the synthesis of diverse compound libraries. For example, a Suzuki coupling can be performed first to install a desired aromatic system, followed by hydrolysis of the acetate to unmask the hydroxyl group. This hydroxyl group can then be used to form

ethers, esters, or other functional groups to modulate properties like solubility and cell permeability, which are critical for developing effective drug candidates. This approach is particularly relevant in the synthesis of kinase inhibitors and ligands for neurological targets[8].

## Safety, Handling, and Spectroscopic Characterization

### Hazard Identification and Safe Handling

**2-Bromopyridin-3-yl acetate** should be handled with care in a well-ventilated fume hood. It is classified as an irritant.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
- Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes cautiously with water[9].
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents[9].

### Spectroscopic Profile (Expected)

While a published spectrum for this specific compound is not readily available, its structure allows for the prediction of key spectroscopic features based on analogous compounds[10][11].

- $^1\text{H}$  NMR: Expect signals for the three pyridine ring protons in the aromatic region ( $\delta$  7.0-8.5 ppm). A singlet corresponding to the three protons of the acetate methyl group would appear upfield ( $\delta$  2.0-2.5 ppm).
- $^{13}\text{C}$  NMR: Signals for the five pyridine carbons would be observed in the aromatic region ( $\delta$  120-155 ppm). The carbonyl carbon of the acetate group would appear significantly downfield ( $\delta$  ~170 ppm), with the methyl carbon appearing upfield.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). The

exact mass would correspond to the molecular formula  $C_7H_6BrNO_2$ .

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